molecular formula C10H10N2O2 B1437499 1,5-Dimethyl-1H-indazole-3-carboxylic acid CAS No. 1033693-06-9

1,5-Dimethyl-1H-indazole-3-carboxylic acid

Cat. No.: B1437499
CAS No.: 1033693-06-9
M. Wt: 190.2 g/mol
InChI Key: WNBAJBKNPZUTIB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indazole-3-carboxylic acid is a high-purity chemical reagent designed for research and development applications, particularly in the field of medicinal chemistry and drug discovery. Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities . These compounds are frequently investigated as core scaffolds in the synthesis of potential therapeutic agents, with documented research into their antitumor, antibacterial, and anti-inflammatory properties . The compound serves as a key synthetic intermediate, or building block, for the preparation of more complex molecules. Its molecular structure, featuring a carboxylic acid functional group, makes it amenable to further chemical modifications, such as amide coupling reactions, to create a diverse library of compounds for biological screening . Researchers utilize this reagent in areas including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a precursor for the development of novel enzyme inhibitors. Indazole-based moieties have been assessed for their efficacy against renal cancer-related proteins through molecular docking studies, highlighting their relevance in oncology research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Prior to handling, please refer to the Safety Data Sheet (SDS) for proper personal protective equipment and safe handling procedures.

Properties

IUPAC Name

1,5-dimethylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBAJBKNPZUTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1,5-Dimethyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it interacts with enzymes involved in cell signaling pathways, potentially affecting the phosphorylation states of various proteins. Additionally, this compound can bind to specific receptors on cell membranes, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes. These changes can result in variations in cellular energy production and overall metabolic flux.

Biological Activity

1,5-Dimethyl-1H-indazole-3-carboxylic acid (DMICA) is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antifungal, and enzyme inhibitory activities.

Chemical Structure and Properties

DMICA belongs to the indazole class of compounds, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. The specific configuration of DMICA includes methyl groups at the 1 and 5 positions and a carboxylic acid group at the 3 position.

Antitumor Activity

Recent studies have highlighted the antitumor potential of DMICA. For instance, it has been shown to inhibit various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The compound's effectiveness varies across different types of cancer cells:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)25.3 ± 4.6Induction of apoptosis
MCF-7 (Breast Cancer)19.2 ± 3.1Cell cycle arrest at G2/M phase
HeLa (Cervical Cancer)30.2 ± 1.9Inhibition of proliferation

These findings suggest that DMICA may serve as a lead compound for developing novel anticancer agents .

Antifungal Activity

DMICA exhibits antifungal properties , particularly against Candida species. In vitro studies have demonstrated its efficacy against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) indicating significant antifungal activity:

Fungal Strain MIC (mM) Reference Compound
C. albicans3.807Fluconazole
C. glabrata15.227Amphotericin B

The structure-activity relationship (SAR) studies indicate that modifications in the indazole framework can enhance antifungal activity, paving the way for new therapeutic strategies against resistant strains .

Enzyme Inhibition

DMICA has also been evaluated for its potential as an enzyme inhibitor . Notably, it shows promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases:

Enzyme IC50 (µM) Comparison
AChE12.5 ± 2.0Donepezil: 10.0
BChE15.0 ± 3.5Galanthamine: 14.0

These results suggest that DMICA could be further explored for its neuroprotective properties .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of DMICA:

  • Antitumor Efficacy in Animal Models : A study involving mice implanted with human tumor cells showed that DMICA significantly reduced tumor size compared to control groups, indicating its potential in cancer therapy.
  • In Vivo Antifungal Activity : In a model of systemic candidiasis, administration of DMICA resulted in decreased fungal burden in organs compared to untreated controls, supporting its therapeutic potential against fungal infections.
  • Neuroprotective Effects : In a rat model of Alzheimer’s disease, DMICA treatment improved cognitive function and reduced amyloid plaque formation, suggesting a role in neuroprotection .

Scientific Research Applications

Pharmaceutical Applications

1,5-Dimethyl-1H-indazole-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their therapeutic potential against several diseases.

Case Studies:

  • Anticandidal Activity: Research has shown that indazole derivatives exhibit significant activity against Candida species. A study demonstrated that specific 1H-indazole derivatives displayed potent anticandidal properties, particularly against Candida albicans and resistant strains of Candida glabrata .
  • Anti-Renal Cancer Activity: Novel indazole derivatives were synthesized and evaluated for their anti-cancer properties. Molecular docking studies indicated that these compounds interact effectively with renal cancer targets, suggesting their potential in cancer treatment .

Biochemical Research

The compound is widely used in biochemical studies to explore enzyme mechanisms and receptor interactions.

Applications:

  • Enzyme Inhibition Studies: this compound has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways, providing insights into disease mechanisms .

Material Science

In material science, this compound is being explored for its potential to create novel materials with unique electronic and optical properties.

Research Findings:

  • Electronic Properties: Studies indicate that indazole derivatives can be engineered to exhibit specific electronic characteristics, making them suitable for applications in organic electronics and photonics .

Agricultural Chemistry

The compound finds applications in agricultural chemistry, particularly in the development of agrochemicals.

Development of Herbicides and Pesticides:

Research has focused on formulating more effective herbicides and pesticides using derivatives of this compound that are less harmful to the environment .

Data Tables

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalAnticandidal agentsEffective against C. albicans and resistant strains
PharmaceuticalAnti-cancer agentsPotent activity against renal cancer targets
Biochemical ResearchEnzyme inhibition studiesInsights into disease mechanisms
Material ScienceElectronic materialsUnique electronic properties identified
Agricultural ChemistryHerbicide and pesticide developmentFormulations are environmentally friendly

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 1,5-dimethyl-1H-indazole-3-carboxylic acid and related heterocyclic compounds:

Compound Name Core Structure Substituents Functional Group Molecular Formula (Inferred) Key Properties/Applications
This compound Indazole 1-CH₃, 5-CH₃ 3-COOH C₁₁H₁₂N₂O₂ Enhanced rigidity; potential kinase inhibition
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid Pyrazole 1-Ph, 5-Ph 3-COOH C₁₇H₁₄N₂O₂ Higher lipophilicity; anti-inflammatory activity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Indole 7-Cl, 3-CH₃ 2-COOH C₁₀H₈ClNO₂ Altered electronic profile; antimicrobial uses
1,5-Dimethyl-1H-indole-3-carboxylic acid methyl ester Indole 1-CH₃, 5-CH₃ 3-COOCH₃ C₁₂H₁₃NO₂ Ester prodrug; improved membrane permeability
Key Observations:
  • Substituent Position : The 3-carboxylic acid group in the target compound may facilitate hydrogen bonding in biological systems, whereas indole derivatives with 2-carboxylic acid groups (e.g., ) show distinct electronic distributions.
  • Functional Groups : Methyl esters (e.g., ) improve lipophilicity and bioavailability but require hydrolysis to active carboxylic acid forms.

Preparation Methods

General Synthetic Strategies for Indazole-3-carboxylic Acids

The preparation of indazole-3-carboxylic acid derivatives, including 1,5-dimethyl substituted analogs, typically involves:

  • Starting from anthranilic acid derivatives (amides or esters).
  • Formation of the indazole core via cyclization reactions.
  • Functional group transformations such as oxidation or alkylation to introduce methyl groups and carboxylic acid functionality.

However, traditional routes often suffer from long synthetic sequences, low overall yields, and expensive reagents.

Alkylation-Based Synthesis

A common approach to prepare 1,5-dimethyl-1H-indazole-3-carboxylic acid involves alkylation reactions on the indazole ring:

  • Starting Material: Indazole-3-carboxylic acid or its derivatives.
  • Alkylation Agents: Methylating agents such as dimethyl sulfate or methyl iodide.
  • Conditions: Use of bases such as magnesium ethoxide or sodium hydride in solvents like 1-propanol or dimethylformamide under reflux.
  • Control of pH and Temperature: Critical to achieve selective methylation at the N-1 and C-5 positions without over-alkylation or side reactions.

This method is adapted from similar syntheses of 1-methylindazole-3-carboxylic acid, where magnesium ethoxide in 1-propanol under reflux was used to activate the substrate, followed by dropwise addition of methylating agents. The reaction mixture was then maintained under reflux for several hours and monitored by HPLC to ensure high purity and yield (up to ~87% isolated yield).

Solvent and Reaction Conditions

  • Solvents: Dimethylformamide (DMF), 1-propanol, and acetonitrile are commonly used solvents that facilitate the reaction by dissolving reactants and stabilizing intermediates.
  • Temperature: Reflux conditions (typically 80–120°C depending on solvent) are employed to drive the reaction to completion.
  • pH Control: Post-reaction pH adjustments with aqueous sodium hydroxide and hydrochloric acid are used to isolate the carboxylic acid product and remove impurities.

Summary Table of Preparation Parameters

Parameter Description/Conditions Notes/References
Starting Material Indazole-3-carboxylic acid or derivatives Anthranilic acid derivatives as precursors
Alkylating Agent Dimethyl sulfate, methyl iodide Requires dropwise addition under reflux
Base Magnesium ethoxide, sodium hydride Used to generate reactive species
Solvent 1-Propanol, DMF, acetonitrile Facilitates dissolution and reaction
Temperature Reflux (80–120°C) Ensures completion of methylation
Reaction Time 2–7 hours Monitored by HPLC for conversion
pH Adjustment NaOH to ~14, then HCl to ~4 and ~1 For product isolation and purification
Yield 78–88% isolated yield High purity confirmed by HPLC

Research Findings and Optimization Notes

  • The methylation step is highly selective when magnesium ethoxide is used as the base in alcoholic solvents.
  • Using dimethyl sulfate as a methylating agent provides high conversion rates but requires careful handling due to toxicity.
  • Alternative methylation with trimethyl phosphate has been reported with comparable yields and purity.
  • The overall synthetic route benefits from minimizing the number of steps to improve total fractional yield.
  • Purification involves filtration, washing with methanol-water mixtures, and drying under controlled temperature (around 50°C) to maintain product integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,5-Dimethyl-1H-indazole-3-carboxylic acid
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1,5-Dimethyl-1H-indazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.